(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl alcohol and 3-methoxybenzaldehyde.
Formation of Intermediate: The first step involves the protection of the hydroxyl group of 4-fluorobenzyl alcohol, followed by its reaction with 3-methoxybenzaldehyde to form an intermediate.
Condensation Reaction: The intermediate undergoes a condensation reaction with an appropriate reagent, such as acetic anhydride, to form the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and automated reaction systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
Scientific Research Applications
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Comparison: (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid is unique due to its specific structural features, such as the presence of both fluorobenzyl and methoxyphenyl groups
Properties
IUPAC Name |
(E)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c1-21-16-10-12(5-9-17(19)20)4-8-15(16)22-11-13-2-6-14(18)7-3-13/h2-10H,11H2,1H3,(H,19,20)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHBKLNXFBYECA-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.